molecular formula C7H5BrClF2N B13207013 2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine

2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine

Cat. No.: B13207013
M. Wt: 256.47 g/mol
InChI Key: UIUNHIZCOQLICI-UHFFFAOYSA-N
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Description

2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromodifluoromethyl and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine typically involves the functionalization of a pyridine ring. One common method includes the bromodifluoromethylation of a pyridine derivative followed by chloromethylation. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromodifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridine derivative with an amine group, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromodifluoromethyl and chloromethyl groups can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(trifluoromethyl)pyridine
  • 2-(Bromomethyl)-5-(difluoromethyl)pyridine
  • 2-(Fluoromethyl)-5-(bromodifluoromethyl)pyridine

Uniqueness

2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine is unique due to the presence of both bromodifluoromethyl and chloromethyl groups, which impart distinct reactivity and properties

Properties

Molecular Formula

C7H5BrClF2N

Molecular Weight

256.47 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]-5-(chloromethyl)pyridine

InChI

InChI=1S/C7H5BrClF2N/c8-7(10,11)6-2-1-5(3-9)4-12-6/h1-2,4H,3H2

InChI Key

UIUNHIZCOQLICI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCl)C(F)(F)Br

Origin of Product

United States

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